2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide
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Overview
Description
2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a bromo-substituted phenoxy group, a methoxy group, and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide typically involves the following steps:
Formation of the hydrazide: This step involves the reaction of 4-bromo-2-methoxyphenol with chloroacetic acid to form 2-(4-bromo-2-methoxyphenoxy)acetic acid. This intermediate is then converted to its corresponding hydrazide by reacting with hydrazine hydrate.
Condensation reaction: The hydrazide is then subjected to a condensation reaction with 4-methylbenzaldehyde under acidic conditions to form the final product, 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide moiety to amines.
Substitution: The bromo group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can lead to various substituted derivatives.
Scientific Research Applications
2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-(2-((2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate
- 4-bromo-2-(2-((4-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate
Uniqueness
2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide is unique due to its specific substitution pattern and the presence of both bromo and methoxy groups. This unique structure may confer distinct chemical and biological properties compared to similar compounds, making it a valuable subject of study in various research fields.
Properties
Molecular Formula |
C17H17BrN2O3 |
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Molecular Weight |
377.2 g/mol |
IUPAC Name |
2-(4-bromo-2-methoxyphenoxy)-N-[(E)-(4-methylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H17BrN2O3/c1-12-3-5-13(6-4-12)10-19-20-17(21)11-23-15-8-7-14(18)9-16(15)22-2/h3-10H,11H2,1-2H3,(H,20,21)/b19-10+ |
InChI Key |
ZXRMICCSOIGIKU-VXLYETTFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Br)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2)Br)OC |
Origin of Product |
United States |
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